Asoxime chloride

概要

説明

この化合物は、結晶性固体であり、エタノール、ジメチルスルホキシド、ジメチルホルムアミドなどの有機溶媒には溶解性が低い 。 アソキシム(塩化物)は、有機リン酸エステルによって阻害されたアセチルコリンエステラーゼを活性化する能力で知られており、これらの化合物の毒性効果を逆転させる .

2. 製法

アソキシム(塩化物)の合成には、ヒドロキシルアミンとアルデヒドまたはケトンとの反応によるオキシムの生成が含まれる 。 オキシム合成の古典的な方法は、ヒドロキシルアミンとカルボニル化合物を反応させる方法である。 さらに、オキシムは、ニトロアルケンを還元することにより、非カルボニル化合物から得られる 。 工業的な製造方法は通常、結晶型を水性緩衝液に直接溶解して、有機溶媒を避けて、アソキシム(塩化物)の水溶液を生成する .

準備方法

The synthesis of asoxime (chloride) involves the reaction of hydroxylamine with aldehydes or ketones to form oximes . The classical method of oxime synthesis includes the treatment of hydroxylamine with carbonyl compounds. Additionally, oximes can be derived from non-carbonyl compounds through the reduction of nitroalkenes . Industrial production methods typically involve creating water-based solutions of asoxime (chloride) by dissolving the crystalline form directly in water-based buffers, avoiding organic solvents .

化学反応の分析

Complexation with Cucurbituril (CB)

Asoxime chloride forms a stable complex with cucurbituril (CB), enhancing its brain bioavailability. Pharmacokinetic studies in mice revealed:

-

Increased AUC in brain : Asoxime-CB complex showed >3-fold higher brain AUC compared to asoxime alone .

-

Improved reactivation : The complex increased AChE activity by ~30% in brain compared to atropine alone, correlating with pharmacokinetic improvements .

-

Functional outcomes : Enhanced protection against organophosphate poisoning, validated via functional observational battery tests .

O-Acylhydroxamate Formation

The reaction of oxime chlorides (e.g., this compound derivatives) with carboxylic acids produces O-acylhydroxamates, which are valuable in organic synthesis. Key features:

-

Versatility : Works with diverse carboxylic acids, including aromatic, heterocyclic, and alkyl derivatives .

-

Efficiency : Reactions proceed under mild conditions (room temperature, 12 hours), avoiding harsh reagents .

-

Stability : Products are isolable and scalable, as demonstrated by a gram-scale synthesis of benzoic acid derivatives .

Molecular Interactions and Reactivation Mechanism

This compound’s reactivation of AChE involves nucleophilic attack on organophosphate-AChE conjugates. Molecular modeling highlights:

-

Binding energies : Asoxime exhibits stronger binding (–2022 kJ/mol) compared to 2-PAM (–894 kJ/mol) in AChE-VX complexes .

-

Asp74 interactions : Asoxime interacts more favorably with Asp74 residues than other oximes, contributing to reactivation efficacy .

-

Interaction site volume : Asoxime occupies smaller volumes (0.20 nm³) compared to RS41A (0.33 nm³), optimizing spatial fit in the active site .

Table 2: Comparative Binding Energies of Oximes in AChE Complexes

| Oxime | Binding Energy (kJ/mol) | Asp74 Interaction (kJ/mol) |

|---|---|---|

| HI-6 (Asoxime) | –2022.36 | –233.47 |

| 2-PAM | –894.23 | –45.62 |

| RS41A | –102.43 | 1.79 |

Data from molecular modeling studies .

Stability and Solubility

This compound exists as a crystalline solid with limited solubility in organic solvents (e.g., ethanol, DMSO) but dissolves in aqueous buffers like PBS (pH 7.2) at ~10 mg/mL . Its dichloride salt form ensures stability under storage at –20°C .

科学的研究の応用

Asoxime chloride is an asymmetric bis-pyridinium aldoxime that serves as an acetylcholinesterase (AChE) reactivator . It functions through nucleophilic attack of oximate anions on organophosphate-AChE conjugates .

Scientific Research Applications

- Counteracting Organophosphate Poisoning this compound is crucial in treating poisoning from organophosphates and sulfonates, common in agricultural, industrial, and military settings .

- Acetylcholinesterase Reactivation Functions by reversing the inactivation of cholinesterase caused by organophosphates or sulfonates .

- Reactivation of AChE Asoxime can significantly reactivate AChE function, potentially increasing it from approximately 3% to over 80% when using a dose of 100 µM against paraoxon poisoning . The effectiveness of oxime drugs can vary based on dosage, the specific oxime used, and the type of organophosphate involved .

- Treatment with Atropine and Pralidoxime Studies suggest that combined treatment with pralidoxime and atropine can maximize survival rates in cases of organophosphate poisoning .

Enhancing Brain Bioavailability

A study explored using cucurbituril (CB) to encapsulate asoxime, enhancing its brain bioavailability and treatment window . The results indicated that administering asoxime as a complex with CB led to a greater than threefold increase in the area under the curve (AUC) in the brain, compared to administering asoxime alone . This method improved brain AChE activity by approximately 30% compared to using atropine alone .

Evaluation of Muscle Tissue

Studies on rats show that acute toxic muscle injury can occur within 7 days following treatment with varying concentrations of oximes . The severity of the injury, assessed via Cytoplasmic Degeneration Score (CDS), can range from cytoplasm degeneration to focal necrosis, with vascular changes also observed .

Development of a Brain Slice Assay

作用機序

アソキシム(塩化物)の作用機序には、有機リン酸エステル-アセチルコリンエステラーゼ結合体に対するオキシムアニオンの求核攻撃が含まれる 。 この反応により、有機リン酸エステルと酵素の結合が切断され、アセチルコリンエステラーゼが活性化される。 活性化された酵素は、アセチルコリンを加水分解し、正常な神経機能を回復させることができる 。 アソキシム(塩化物の分子標的は、有機リン酸エステル阻害されたアセチルコリンエステラーゼ酵素であり、主な経路はこれらの酵素の活性化である .

類似化合物との比較

アソキシム(塩化物は、プラリドキシム、オビドキシム、トリメドキシム、メトキシムなどの他の類似化合物と比較される 。 これらの化合物は、有機リン系殺虫剤中毒の治療に使用されるオキシムベースのアセチルコリンエステラーゼ活性化剤でもある。 アソキシム(塩化物は、非対称ビスピリジニウムアルドキシムとしての構造がユニークであり、他のいくつかのオキシムと比較して、アセチルコリンエステラーゼの活性化においてより高い有効性を発揮する 。 類似化合物には、次のようなものがある。

- プラリドキシム

- オビドキシム

- トリメドキシム

- メトキシム

アソキシム(塩化物は、より高い活性化能力と老化に対する耐性を有するため、特定の有機リン系殺虫剤中毒の場合、より効果的な解毒剤となる .

生物活性

Asoxime chloride, also known as HI-6, is a compound primarily studied for its potential as an antidote in organophosphate (OP) poisoning. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and associated toxicological effects.

This compound functions by reactivating acetylcholinesterase (AChE), an enzyme inhibited by organophosphates. The mechanism involves the oxime group of this compound binding to the phosphorylated serine residue in AChE, facilitating the release of the OP and restoring enzymatic activity. This process is crucial for mitigating the effects of OP poisoning, which can lead to severe neurological damage or death.

Pharmacokinetic Studies

Recent pharmacokinetic studies have shown that this compound's effectiveness can be significantly enhanced when administered in complex formulations. For instance, a study demonstrated that the encapsulation of asoxime within cucurbituril carriers increased its bioavailability in the brain by over three times compared to free asoxime administration. This enhancement was reflected in a 30% increase in AChE activity in the brain when administered with cucurbituril compared to traditional treatments like atropine alone .

Comparative Efficacy

In comparative studies against various oximes, this compound has shown variable efficacy based on dosage and type of OP. For example, at a concentration of 100 µM, this compound effectively reactivated AChE activity from approximately 3% back to over 80% in cases of paraoxon poisoning. However, at lower concentrations (10 µM), its efficacy diminished significantly .

| Oxime Type | Dose (µM) | AChE Reactivation (%) |

|---|---|---|

| This compound | 10 | 3 |

| This compound | 100 | >80 |

| Obidoxime | 10 | 70 |

Toxicological Effects

Despite its therapeutic potential, studies have indicated that this compound may have adverse effects on skeletal muscle tissues. In animal models, treatment with asoxime resulted in degenerative changes such as intracellular edema and focal necrosis within muscle fibers. These findings suggest that while this compound is effective for reactivating AChE, it may also pose risks for muscle integrity .

Case Study Overview

Clinical investigations have focused on the use of this compound in real-world scenarios of OP poisoning. One notable case involved a cohort study assessing the outcomes of patients treated with this compound alongside standard care. The results indicated improved survival rates and reduced symptoms when asoxime was included in treatment regimens .

Immunomodulatory Effects

Interestingly, recent research has suggested that this compound may also have immunomodulatory properties. In animal models, it was observed that this compound could enhance vaccination efficacy by modulating immune responses through its action on acetylcholine receptors . This dual functionality opens avenues for further exploration into its use beyond just antidotal therapy.

特性

CAS番号 |

34433-31-3 |

|---|---|

分子式 |

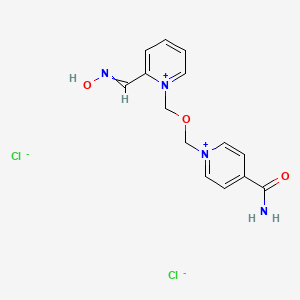

C14H16Cl2N4O3 |

分子量 |

359.2 g/mol |

IUPAC名 |

1-[[2-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride |

InChI |

InChI=1S/C14H14N4O3.2ClH/c15-14(19)12-4-7-17(8-5-12)10-21-11-18-6-2-1-3-13(18)9-16-20;;/h1-9H,10-11H2,(H-,15,19);2*1H |

InChIキー |

QELSIJXWEROXOE-UHFFFAOYSA-N |

SMILES |

C1=CC=[N+](C(=C1)C=NO)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-] |

異性体SMILES |

C1=CC=[N+](C(=C1)/C=N/O)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-] |

正規SMILES |

C1=CC=[N+](C(=C1)C=NO)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

((2-hydroxyiminomethylpyridiniummethyl)-(4'- carbamoylpyridiniummethyl))ether dichloride 1-(((4-(aminocarbonyl)pyridino)methoxy)methyl)-2-((hydroxyimino)methyl)pyridinium dichloride 1-(2-hydroxyiminomethylpyridinium)-3-(4-carbamoylpyridinium)-2-oxapropane asoxime chloride H16 HI 6 HI-6 som-sim |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。